molecular formula C23H20ClN3S B2784373 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine CAS No. 688354-69-0

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine

Cat. No.: B2784373
CAS No.: 688354-69-0
M. Wt: 405.94
InChI Key: MWHQQOHCARZROK-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a quinazoline core, a phenethylamine moiety, and a 2-chlorobenzylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the Phenethylamine Moiety: The phenethylamine group can be introduced via nucleophilic substitution reactions, where the quinazoline core is reacted with phenethylamine in the presence of a suitable base.

    Attachment of the 2-Chlorobenzylthio Group: The final step involves the introduction of the 2-chlorobenzylthio group through a thiolation reaction. This can be achieved by reacting the intermediate compound with 2-chlorobenzyl chloride and a thiolating agent such as sodium hydrosulfide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chlorobenzylthio group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, primary amines, alcohols, and organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential antimicrobial and antiproliferative activities, making it a candidate for drug development.

    Medicine: Research has focused on its potential as an anticancer agent, given its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to the disruption of signaling pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and affecting cellular responses.

    Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 2-((2-chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives.

    Uniqueness: The presence of the quinazoline core and the specific substitution pattern in this compound imparts unique chemical and biological properties that differentiate it from other compounds. Its potential as an anticancer agent and its ability to interact with specific molecular targets make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3S/c24-20-12-6-4-10-18(20)16-28-23-26-21-13-7-5-11-19(21)22(27-23)25-15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHQQOHCARZROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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